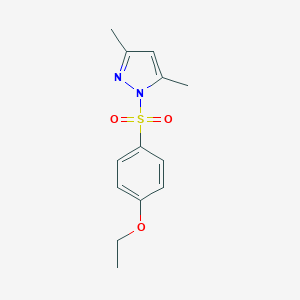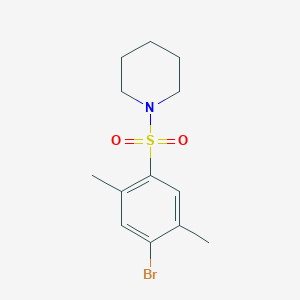![molecular formula C13H16N2O3S B351589 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 478788-84-0](/img/structure/B351589.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as MDP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
MDP has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, MDP has been investigated for its potential use in the treatment of cancer and neurological disorders.
Mechanism Of Action
MDP exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX-2, MDP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical And Physiological Effects
MDP has been found to have both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, MDP has been found to inhibit the migration of immune cells to the site of inflammation, further reducing the inflammatory response. Physiologically, MDP has been shown to reduce pain and fever in animal models.
Advantages And Limitations For Lab Experiments
MDP has several advantages for use in lab experiments. It is a highly specific COX-2 inhibitor, meaning that it targets only the enzyme of interest and does not affect other enzymes in the body. Additionally, MDP has been found to have a low toxicity profile, making it a safe compound for use in animal studies. However, there are limitations to the use of MDP in lab experiments. Its high cost and limited availability may make it difficult for researchers to obtain and use in their studies.
Future Directions
There are several future directions for research involving MDP. One area of interest is its potential use in the treatment of cancer. MDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, MDP has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of MDP in these conditions and its potential therapeutic applications.
In conclusion, MDP is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDP in various scientific fields.
Synthesis Methods
MDP can be synthesized through a multistep process involving the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain MDP in high purity.
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(5-6-13(9)18-4)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLSZNGWPGOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
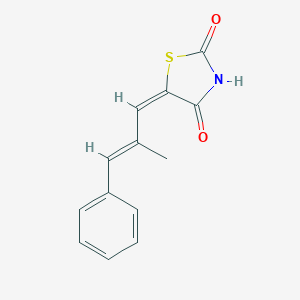
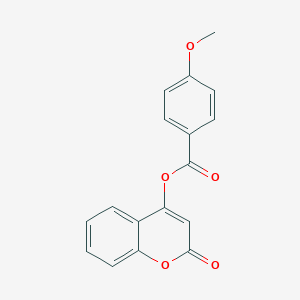
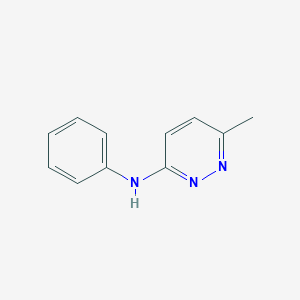
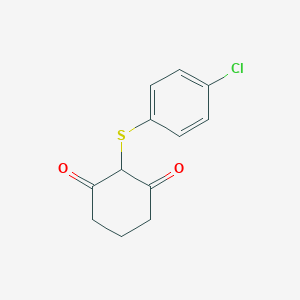
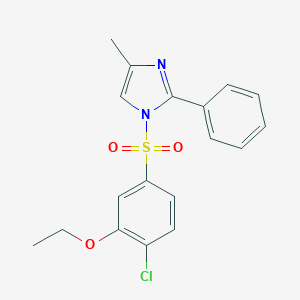
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
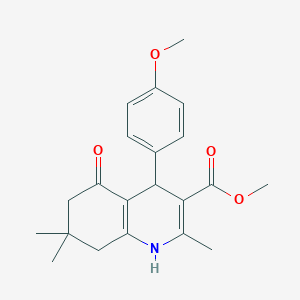
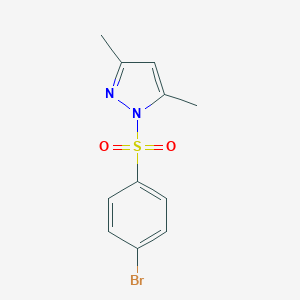
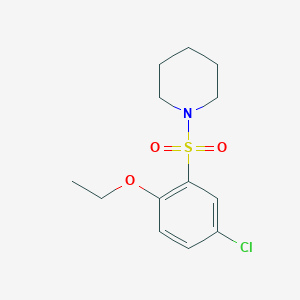
amine](/img/structure/B351587.png)
